5-(1-Aminopropyl)-3-methyl-N-phenylpyridin-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminopropyl)-3-methyl-N-phenylpyridin-2-amine typically involves the reaction of 3-methylpyridine with an appropriate aminopropylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and automated reactors ensures efficient production with minimal by-products. The purification of the compound is achieved through techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1-Aminopropyl)-3-methyl-N-phenylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used under controlled conditions.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles, often in the presence of a catalyst or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted pyridine derivatives.
Scientific Research Applications
5-(1-Aminopropyl)-3-methyl-N-phenylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-Aminopropyl)-3-methyl-N-phenylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular mechanisms and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-Aminopropyl-3-methylimidazolium chloride
- 1-Aminopropyl-3-methylimidazolium tetrafluoroborate
- 1-Aminopropyl-3-methylimidazolium bromide
Uniqueness
5-(1-Aminopropyl)-3-methyl-N-phenylpyridin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyridine ring, combined with the aminopropyl and phenyl substituents, allows for unique interactions with molecular targets and distinct reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H19N3 |
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Molecular Weight |
241.33 g/mol |
IUPAC Name |
5-(1-aminopropyl)-3-methyl-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C15H19N3/c1-3-14(16)12-9-11(2)15(17-10-12)18-13-7-5-4-6-8-13/h4-10,14H,3,16H2,1-2H3,(H,17,18) |
InChI Key |
MGBRHIPWBGWREE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C(=C1)C)NC2=CC=CC=C2)N |
Origin of Product |
United States |
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